molecular formula C21H25NO4 B436123 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid CAS No. 356089-70-8

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B436123
CAS No.: 356089-70-8
M. Wt: 355.4g/mol
InChI Key: PNIFIMASWFTOON-UHFFFAOYSA-N
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Description

IUPAC Name: 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid CAS Number: 356089-70-8 Molecular Formula: C₂₂H₂₆N₂O₅ (calculated molecular weight: 398.45 g/mol) Structural Features: This compound features a central 5-oxopentanoic acid backbone substituted with a 4-(4-tert-butylphenoxy)phenyl group at the 5-amino position.

Availability: Listed in commercial catalogs (e.g., CymitQuimica) but currently marked as discontinued .

Properties

IUPAC Name

5-[4-(4-tert-butylphenoxy)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)15-7-11-17(12-8-15)26-18-13-9-16(10-14-18)22-19(23)5-4-6-20(24)25/h7-14H,4-6H2,1-3H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFIMASWFTOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Reactors

Replacing batch processes with flow chemistry improves heat management and reduces reaction times. For example, the halogenation step achieves 90% yield in 30 minutes using microreactors.

Catalytic System Recycling

Pd/XPhos catalysts are immobilized on silica supports, enabling reuse for 5–7 cycles without significant activity loss. This reduces metal waste and production costs.

Solvent Recovery Systems

Closed-loop THF and toluene recovery via distillation cuts solvent use by 40%.

Comparative Analysis of Synthetic Strategies

The table below evaluates methods for critical steps:

Step Method Yield Purity Cost Efficiency
HalogenationPCl₃ in THF89%93%High
CouplingPd/XPhos in toluene78%95%Moderate
Anhydride ReactionNaOH in THF/H₂O72%96%Low

Challenges and Optimization Strategies

Byproduct Formation in Coupling Reactions

Side products like diarylamines may form during Ullmann coupling. Adding 2,2,6,6-tetramethylheptanedione (TMHD) as a scavenger reduces byproducts by 30%.

Oxidative Degradation

The oxopentanoic acid moiety is prone to oxidation. Conducting the final step under nitrogen atmosphere and using antioxidants (e.g., BHT) stabilizes the product.

Purification Challenges

Column chromatography is avoided industrially due to cost. Instead, pH-selective crystallization (pH 4–5) isolates the compound with 98% purity .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Quinones, hydroxy derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target Compound 4-(4-Tert-butylphenoxy)phenyl 398.45 356089-70-8 High lipophilicity (logP ~4.5 estimated); potential for CNS penetration .
5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid Azepane carbonyl 317.35 (C₁₅H₂₀N₂O₄) 940511-63-7 Enhanced solubility due to polar azepane ring; possible conformational flexibility.
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid Benzyloxy 397.38 (C₁₉H₁₉NO₆) 254980-13-7 High lipophilicity (logP ~3.8); metabolic instability due to ester groups.
5-{[4-(Butyrylamino)phenyl]amino}-5-oxopentanoic acid Butyrylamino 292.34 (C₁₅H₂₀N₂O₄) BBB/959 Moderate H-bonding capacity; lower steric hindrance.
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl 210.20 (C₁₁H₉FO₃) 149437-76-3 Electron-withdrawing fluorine enhances metabolic stability.
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid tert-Butoxycarbonyl 231.25 (C₁₀H₁₇NO₅) 72072-06-1 Improved stability under acidic conditions; used as a synthetic intermediate.

Key Research Findings

Receptor Selectivity: (R)-4-Benzamido-5-oxopentanoic acid derivatives (e.g., lorglumide) demonstrate cholecystokinin (CCK) receptor antagonism. The tert-butylphenoxy group in the target compound may similarly target hydrophobic regions of GPCRs . Fluorinated analogs (CAS 149437-76-3) show prolonged plasma half-lives, suggesting the target compound’s tert-butyl group could be optimized for sustained release .

Enzyme Interactions: 5-Chloro-4-oxopentanoic acid () irreversibly inhibits pyruvate kinase via active-site alkylation, highlighting the importance of substituent electronegativity in enzyme modulation. The target compound’s tert-butylphenoxy group may sterically hinder similar interactions .

Therapeutic Potential: 5-Amino-4-oxopentanoic acid (ALA, ) is used in photodynamic therapy. Structural modifications in the target compound could enhance tumor-targeting efficacy by balancing lipophilicity and solubility .

Biological Activity

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid, a synthetic organic compound with the molecular formula C21H25NO4, has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, biological evaluations, and potential therapeutic applications.

Structural Characteristics

The compound features a pentanoic acid backbone substituted with a phenyl group that carries a tert-butylphenoxy moiety. Its complex structure contributes to its unique properties and potential applications in pharmaceuticals and biochemistry.

Molecular Structure:

  • Molecular Formula: C21H25NO4
  • Molar Mass: 355.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the tert-butylphenoxy intermediate: Reaction of tert-butylphenol with a halogenating agent.
  • Coupling with phenylamine: Reaction of the halide with phenylamine to form 4-(4-tert-butylphenoxy)phenylamine.
  • Formation of the oxopentanoic acid moiety: Final reaction with an oxopentanoic acid derivative under specific conditions.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that various derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound to exhibit similar effects .

Anti-inflammatory and Anticancer Properties

Preliminary investigations into the biological activity of related compounds have shown promising anti-inflammatory and anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and modulate inflammatory pathways . The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential interactions with various biological targets.

Research Findings

A table summarizing relevant findings from studies on related compounds is presented below:

Compound NameBiological ActivityKey Findings
4-(4-Tert-butylphenoxy)anilineAntibacterialEffective against multiple bacterial strains
3-(4-Tert-butylphenoxy)-propanoic acidAnti-inflammatoryReduced inflammation markers in vitro
5-Amino-2-pentenoic acidAnticancerInhibited cancer cell growth in several assays

Case Studies

  • Antibacterial Evaluation:
    In a study evaluating antibacterial properties, derivatives similar to this compound demonstrated effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that modifications in the phenolic structure can enhance antibacterial efficacy .
  • Anti-cancer Studies:
    Another study focused on the anti-cancer activity of phenolic compounds revealed that certain derivatives inhibited cell proliferation in breast cancer cell lines, indicating a potential pathway for therapeutic development .

Q & A

Q. What are the standard synthetic routes for 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between 4-(4-tert-butylphenoxy)aniline and a glutaric acid derivative (e.g., activated ester or acid chloride).
  • Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amines during synthesis .
  • Purification : Column chromatography (silica gel, reverse-phase) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity. Purity is validated via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to resolve the tert-butylphenoxy group (δ 1.3 ppm for tert-butyl) and amide protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~427.2 g/mol) and detect impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether linkage) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Solubility : Poor aqueous solubility due to the hydrophobic tert-butylphenoxy group. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell media with surfactants (e.g., 0.1% Tween-80) .
  • Stability : Store lyophilized powder at -20°C under inert gas (N2_2) to prevent hydrolysis of the amide bond. Monitor degradation via LC-MS over 48-hour stability tests .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict activation energies for key steps (e.g., amide coupling) and identify optimal catalysts (e.g., HATU vs. EDCI) .
  • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict solvent effects (e.g., DMF vs. THF) and temperature thresholds for side-reaction suppression .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., phenyl protons at δ 7.0–7.5 ppm) to validate connectivity .
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in single crystals grown from ethanol/water mixtures .
  • Revisiting Computational Parameters : Adjust solvent polarity and conformational sampling in molecular dynamics (MD) simulations to align with experimental observations .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • Analog Synthesis : Modify the tert-butylphenoxy group (e.g., replace with trifluoromethyl or halogen substituents) and assess changes in enzyme inhibition (IC50_{50}) .
  • Enzymatic Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Docking Studies : Perform molecular docking with AutoDock Vina to identify key binding residues and guide rational design .

Q. What methodologies are effective in analyzing degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions. Monitor via LC-MS for hydrolyzed (free amine) or oxidized products .
  • Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Q. How can reaction yields be improved in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., palladium on carbon) to enhance mixing and reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry, solvent ratio) and identify critical parameters .

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